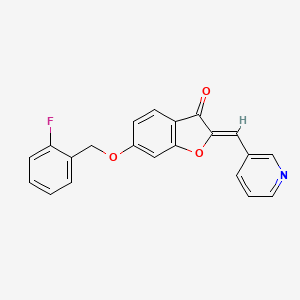

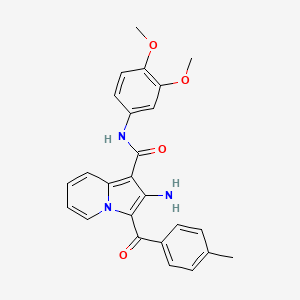

![molecular formula C22H22N4O4S B2860508 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine CAS No. 851129-99-2](/img/structure/B2860508.png)

1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

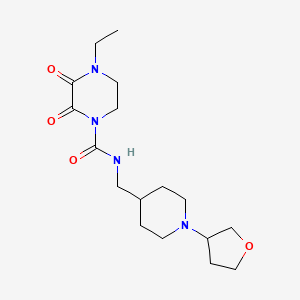

The compound contains several structural components including a 1,4-benzodioxin ring, a 1,3,4-oxadiazole ring, and a piperazine ring. The 1,4-benzodioxin ring is a type of aromatic organic compound that consists of two oxygen atoms and a benzene ring . The 1,3,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For instance, the 1,3,4-oxadiazole ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .科学的研究の応用

Antimicrobial and Antitubercular Activities

Compounds containing oxadiazole moieties, similar to 1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine, have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, tertiary amine-containing derivatives of oxadiazoles demonstrated significant antimycobacterial effects against Mycobacterium tuberculosis, comparable to those of first-line drugs like isoniazid and rifampicin. The introduction of N-benzylpiperazine derivatives, due to their high lipophilicity, resulted in enhanced antimycobacterial activities, making these compounds promising candidates for further pharmacokinetic and pharmacodynamic studies (Roh et al., 2017).

Synthesis of Novel Compounds

The synthesis of novel compounds incorporating the oxadiazole ring is a significant area of research. These compounds are synthesized through various chemical reactions and have shown potential in different therapeutic applications. For example, the reaction of phenyl acetic acid derivatives with thiosemicarbazide, followed by acylation and cyclization, produced oxadiazole derivatives with promising antibacterial activity against Salmonella typhi. This illustrates the versatility of oxadiazole compounds in synthesizing new molecules with potential biological activities (Salama, 2020).

Potential Therapeutic Effects

Research on oxadiazole derivatives extends to exploring their therapeutic potentials, such as anticonvulsant and anticancer activities. For instance, a series of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles showed significant anticonvulsant activity, indicating the role of oxadiazole compounds in developing new anticonvulsant drugs. The structure-activity relationship study highlighted that specific substitutions on the oxadiazole ring could enhance anticonvulsant activity, demonstrating the importance of chemical modifications in drug development (Zarghi et al., 2008).

作用機序

Target of Action

The primary target of this compound is cholinesterases . Cholinesterases are enzymes that break down neurotransmitters like acetylcholine in the synaptic cleft, thus terminating the signal transmission. By targeting these enzymes, the compound can potentially influence neural communication.

Mode of Action

The compound interacts with its targets (cholinesterases) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. As a result, signal transmission across neurons is enhanced.

Biochemical Pathways

The compound primarily affects the cholinergic pathway . By inhibiting cholinesterases, it increases the availability of acetylcholine, a key neurotransmitter in this pathway. This can lead to enhanced cholinergic transmission, affecting various physiological processes such as muscle movement, pain responses, and memory and learning functions.

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, determining how much of the administered dose actually reaches the target site in the body.

Result of Action

The inhibition of cholinesterases leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have various effects at the molecular and cellular level, depending on the specific neurons involved. For instance, it could enhance muscle contraction, increase pain sensitivity, or improve memory and learning.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c27-20(26-12-10-25(11-13-26)16-6-2-1-3-7-16)15-31-22-24-23-21(30-22)19-14-28-17-8-4-5-9-18(17)29-19/h1-9,19H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAJQOQLXRQYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

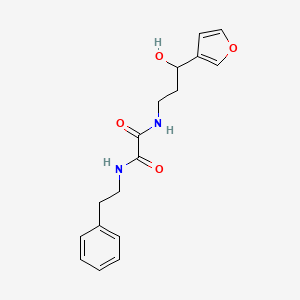

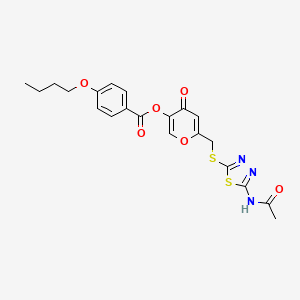

![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2860430.png)

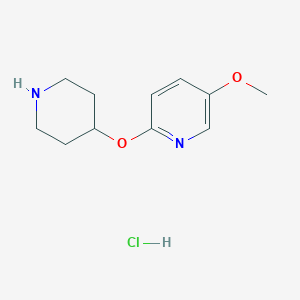

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2860435.png)

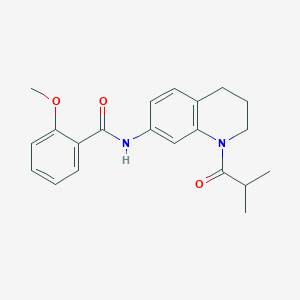

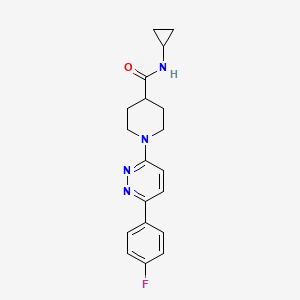

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860440.png)

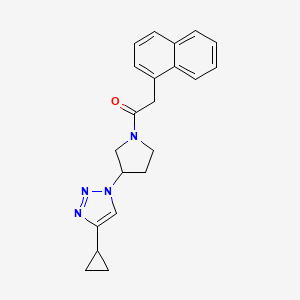

![7-ethoxy-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2860442.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B2860447.png)